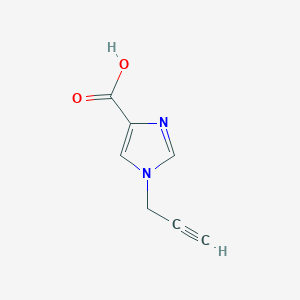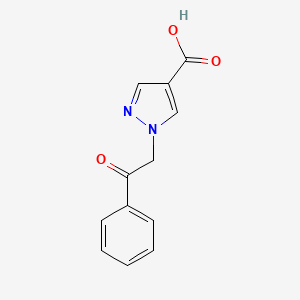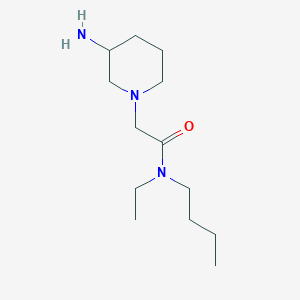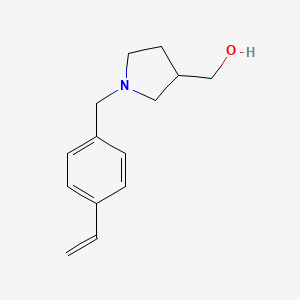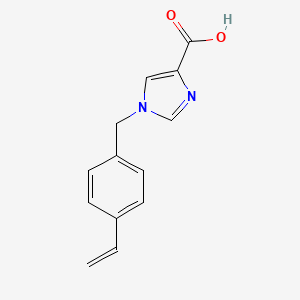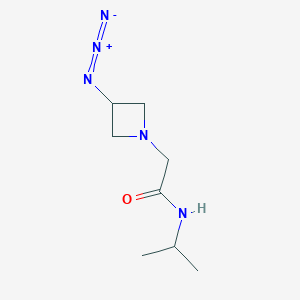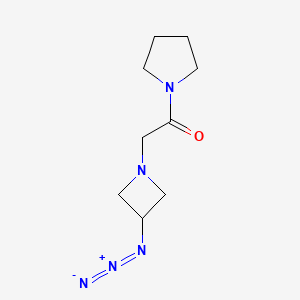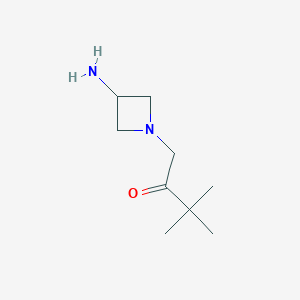
3-叠氮-1-(4-甲氧基苄基)氮杂环丁烷
描述
“3-Azido-1-(4-methoxybenzyl)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “3-Azido-1-(4-methoxybenzyl)azetidine” is 193.24 . The InChI string representation of its structure is 1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 .Chemical Reactions Analysis
Azetidines, including “3-Azido-1-(4-methoxybenzyl)azetidine”, exhibit unique reactivity due to their considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学研究应用
手性四取代氮杂环丁烷的合成
研究人员开发了合成手性四取代氮杂环丁烷的方法,其中包括具有三个手性中心衍生物。这些化合物是由甲硅烷基保护的烯醇重氮乙酸酯和亚氨基硫叶立德通过不对称环加成制备的,突出了它们作为有机合成和药物研究中有价值的中间体的潜力(Marichev 等,2019)。
螺[氮杂环丁烷-2,3'-喹啉]-2'-酮的简便合成
另一项研究提出了一种合成螺[氮杂环丁烷-2,3'-喹啉]-2'-酮的直接方法,展示了氮杂环丁烷衍生物在构建复杂分子结构方面的多功能性。这种方法强调了氮杂环丁烷环在药物化学和药物开发过程中的效用(Huang 等,2016)。
基于氮杂环丁烷的 S1P 受体激动剂
氮杂环丁烷衍生物也因其在治疗自身免疫性疾病中的潜力而被探索。例如,基于氮杂环丁烷的鞘氨醇-1-磷酸 (S1P) 受体激动剂的发现证明了它们在通过选择性调节 S1P1 和 S1P5 受体来解决复发缓解性多发性硬化症 (RRMS) 等疾病中的应用,从而提供具有较少不良影响的治疗策略(Kurata 等,2017)。
抗癌硫脲-氮杂环丁烷杂交体
硫脲-氮杂环丁烷杂交体的开发在发现新型抗肿瘤剂方面显示出前景。这些化合物针对各种人癌细胞系评估其体外抗癌活性,突出了氮杂环丁烷衍生物在肿瘤学研究中的潜力,为进一步探索其治疗应用提供了基础(Parmar 等,2021)。
1 型糖尿病中的鞘氨醇 1-磷酸受体激动剂
氮杂环丁烷衍生物的免疫调节作用已被探索,不仅限于神经系统疾病,还包括 1 型糖尿病 (T1DM)。在 T1DM 的临床前模型中使用基于氮杂环丁烷结构的选择性 S1P 受体激动剂表明它们在延缓自身免疫性疾病的发作和进展中的潜力,说明了氮杂环丁烷衍生物在免疫学中的广泛适用性(Shioya 等,2021)。
未来方向
作用机制
Target of Action
Azetidines, the class of compounds that “3-Azido-1-(4-methoxybenzyl)azetidine” belongs to, are often used in the synthesis of pharmaceuticals due to their ability to form stable four-membered rings . The specific targets of “3-Azido-1-(4-methoxybenzyl)azetidine” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “3-Azido-1-(4-methoxybenzyl)azetidine” would depend on its specific chemical structure and the biological system it interacts with. Azetidines can undergo various chemical reactions, including photocycloaddition reactions , which could potentially influence its mode of action.
Action Environment
The action, efficacy, and stability of “3-Azido-1-(4-methoxybenzyl)azetidine” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, azetidines can undergo thermal decomposition , which could potentially influence its stability and action.
生化分析
Biochemical Properties
3-Azido-1-(4-methoxybenzyl)azetidine plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in radical cascade cyclization reactions, which are catalyzed by copper under photo-induced conditions . These interactions are crucial for the formation of azetidine derivatives, which are valuable in organic synthesis and medicinal chemistry.
Molecular Mechanism
At the molecular level, 3-Azido-1-(4-methoxybenzyl)azetidine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The azido group is particularly reactive, allowing it to participate in click chemistry reactions, which are used to label and track biomolecules in complex biological systems . This reactivity makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(4-methoxybenzyl)azetidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azetidines, including 3-Azido-1-(4-methoxybenzyl)azetidine, can undergo ring-opening reactions, leading to the formation of various products . These reactions can impact the compound’s efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of 3-Azido-1-(4-methoxybenzyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels are important considerations for its use in therapeutic applications.
Metabolic Pathways
3-Azido-1-(4-methoxybenzyl)azetidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Azido-1-(4-methoxybenzyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s effectiveness and safety in various applications.
Subcellular Localization
The subcellular localization of 3-Azido-1-(4-methoxybenzyl)azetidine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
属性
IUPAC Name |
3-azido-1-[(4-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZZPIRRMJNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


